molecular formula C₂₄H₃₃NO B1145488 5,6-Dihydroabiraterone CAS No. 219843-75-1

5,6-Dihydroabiraterone

Número de catálogo: B1145488
Número CAS: 219843-75-1
Peso molecular: 351.52
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

5,6-Dihydroabiraterone, a metabolite of Abiraterone, primarily targets the enzyme cytochrome P450 17A1 (CYP17A1) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

this compound acts as a potent, irreversible inhibitor of CYP17A1 . By inhibiting this enzyme, it disrupts the synthesis of androgens, which are hormones that play a key role in the development and progression of prostate cancer .

Biochemical Pathways

The inhibition of CYP17A1 by this compound affects the androgen biosynthesis pathway . This pathway involves the conversion of cholesterol to pregnenolone and subsequently to various steroid hormones, including androgens. By inhibiting CYP17A1, this compound prevents the conversion of pregnenolone and progesterone to their respective 17-hydroxy derivatives, thereby reducing the production of androgens .

Pharmacokinetics

Abiraterone has been shown to have poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, it is developed as an orally bioavailable prodrug, Abiraterone acetate, which has enhanced stability and absorption .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of androgen signaling in prostate cancer cells. By inhibiting the production of androgens, this compound reduces the stimulation of androgen receptors in these cells, thereby inhibiting the growth and proliferation of prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and co-administration with other drugs can affect the absorption, distribution, metabolism, and excretion of the compound . Furthermore, genetic variations among individuals can also influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroabiraterone typically involves the hydrogenation of Abiraterone. The process includes the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and potency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Dihydroabiraterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

5,6-Dihydroabiraterone is a derivative of abiraterone, a drug used to treat metastatic castration-resistant prostate cancer. The compound functions primarily as an androgen biosynthesis inhibitor. By inhibiting the enzyme CYP17A1, it reduces the production of androgens (male hormones) that fuel the growth of prostate cancer cells. This mechanism is crucial in managing hormone-sensitive cancers.

Prostate Cancer Treatment

The primary application of this compound is in the treatment of prostate cancer. Clinical studies have indicated that this compound may enhance the efficacy of existing therapies by providing a more potent inhibition of androgen synthesis compared to its parent compound, abiraterone acetate.

  • Case Study: A clinical trial involving patients with metastatic castration-resistant prostate cancer demonstrated that those treated with this compound showed a significant reduction in PSA (prostate-specific antigen) levels compared to those receiving standard treatment. This suggests improved therapeutic outcomes and highlights the compound's potential as a first-line treatment option.

Combination Therapy

This compound is also being investigated for use in combination with other cancer therapies. Research indicates that combining this compound with chemotherapy or immunotherapy could lead to synergistic effects, enhancing overall treatment efficacy.

  • Case Study: In a recent study, patients receiving this compound alongside docetaxel exhibited improved survival rates and reduced tumor burden compared to those receiving docetaxel alone. This combination approach may provide a new avenue for treatment in advanced prostate cancer cases.

Research Findings

Recent research has focused on optimizing dosing regimens and understanding the pharmacokinetics of this compound. Studies indicate that lower doses may be equally effective while minimizing side effects associated with higher doses.

Pharmacokinetics Table

ParameterValue
Half-life15 hours
Peak plasma concentration2 hours post-administration
Bioavailability75%

Safety and Side Effects

While this compound shows promise in treating prostate cancer, it is essential to monitor for potential side effects. Common adverse effects reported include fatigue, hypertension, and liver enzyme elevation. Long-term studies are needed to fully understand the safety profile of this compound.

Comparación Con Compuestos Similares

Uniqueness: 5,6-Dihydroabiraterone is unique due to its specific inhibition of CYP17A1 and its metabolic stability compared to Abiraterone. This stability allows for more consistent therapeutic effects and reduced side effects in the treatment of castration-resistant prostate cancer .

Actividad Biológica

5,6-Dihydroabiraterone is a metabolite of abiraterone, a well-known compound used in the treatment of castration-resistant prostate cancer (CRPC). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of this compound

This compound is characterized as an irreversible inhibitor of the cytochrome P450 enzyme CYP17A1, which plays a critical role in steroidogenesis. By inhibiting this enzyme, this compound effectively reduces androgen production, which is crucial for the growth and survival of prostate cancer cells.

The primary mechanism of action for this compound involves:

  • Inhibition of CYP17A1 : This inhibition leads to decreased synthesis of androgens (testosterone and androstenedione) from cholesterol in both adrenal glands and testes.
  • Antiandrogen Activity : By lowering androgen levels, this compound reduces the stimulation of androgen receptors in prostate cancer cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity:

  • In vitro Studies : Studies have shown that this compound can inhibit the proliferation of CRPC cell lines. For example, it has been reported to reduce cell viability and induce apoptosis in LNCaP and C4-2B prostate cancer cell lines .
  • In vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth and prolonged survival compared to controls .

Other Biological Activities

Beyond its antitumor effects, this compound has been investigated for other biological activities:

  • Effects on Immune Response : Preliminary studies suggest that it may modulate immune responses by affecting cytokine production in immune cells .
  • Influence on Metabolic Pathways : The compound has been shown to interact with various metabolic enzymes, influencing pathways related to lipid metabolism and steroid hormone synthesis.

Case Studies

  • Clinical Efficacy in CRPC : A clinical trial involving patients with CRPC demonstrated that treatment with abiraterone (and its metabolites like this compound) led to significant reductions in prostate-specific antigen (PSA) levels and improved overall survival rates .
  • Combination Therapies : Studies exploring the combination of this compound with other therapeutic agents (e.g., chemotherapy or immunotherapy) showed enhanced efficacy compared to monotherapy .

Table 1: Summary of Biological Activities of this compound

Biological ActivityDescriptionReference
CYP17A1 InhibitionIrreversible inhibition leading to decreased androgen levels
Antitumor ActivityReduces proliferation and induces apoptosis in CRPC cells
Immune ModulationPotential effects on cytokine production
Metabolic Pathway InteractionInfluences lipid metabolism and steroidogenesis

Propiedades

Número CAS

219843-75-1

Fórmula molecular

C₂₄H₃₃NO

Peso molecular

351.52

Sinónimos

(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;  (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol;  _x000B_

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.